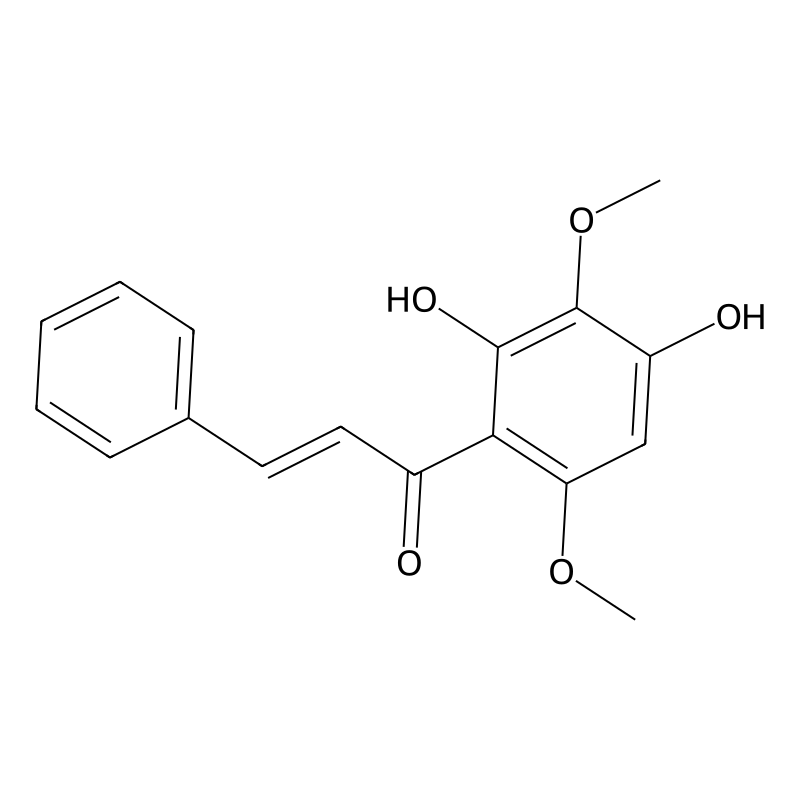

2',4'-Dihydroxy-3',6'-dimethoxychalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2',4'-Dihydroxy-3',6'-dimethoxychalcone (2',4'-DHMDCh) is a naturally occurring chalcone found in plants like Polygonum lapathifolium and Chloranthus spicatus [, ]. Scientific research has focused on its potential applications due to its antiproliferative properties, meaning it can inhibit the growth and division of cells.

2',4'-Dihydroxy-3',6'-dimethoxychalcone is characterized by its chemical formula C17H16O5 and a molecular weight of 300.31 g/mol. The structure features two hydroxyl groups at the 2' and 4' positions and two methoxy groups at the 3' and 6' positions on the chalcone backbone. This unique arrangement contributes to its biological activity and solubility properties, allowing it to interact with various biological systems effectively .

The mechanism by which DHMDC exerts its antiproliferative effects is still under investigation. Studies suggest it might inhibit the growth of cancer cells []. One hypothesis proposes that DHMDC disrupts cell cycle progression or interferes with signaling pathways involved in cell proliferation []. Further research is needed to elucidate the exact mechanism.

The reactivity of 2',4'-dihydroxy-3',6'-dimethoxychalcone primarily involves electrophilic aromatic substitution, oxidation, and reduction reactions, typical for flavonoids. It can undergo reactions with various nucleophiles due to the presence of hydroxyl groups, which can also participate in hydrogen bonding, enhancing its solubility in polar solvents .

This compound exhibits a range of biological activities:

- Antioxidant Activity: It has been shown to activate antioxidant response elements, which help in mitigating oxidative stress in cells .

- Anti-inflammatory Effects: Studies indicate that it can suppress inflammatory responses, particularly in models of allergic contact dermatitis .

- Antiproliferative Properties: Research suggests that it inhibits the proliferation of certain cancer cell lines, making it a candidate for cancer therapy .

Several methods have been developed for synthesizing 2',4'-dihydroxy-3',6'-dimethoxychalcone:

- Claisen-Schmidt Condensation: This method involves the condensation of appropriate acetophenone derivatives with aldehydes in the presence of a base .

- Grinding Technique: A more recent approach utilizes mechanochemical methods to facilitate the synthesis, enhancing yield and purity without the need for solvents .

The applications of 2',4'-dihydroxy-3',6'-dimethoxychalcone span multiple domains:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored for therapeutic uses.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare formulations aimed at reducing oxidative damage.

- Agriculture: The compound may also have potential as a natural pesticide or growth regulator due to its bioactive properties .

Interaction studies reveal that 2',4'-dihydroxy-3',6'-dimethoxychalcone can modulate various signaling pathways:

- It influences the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.

- The compound's interaction with transcription factors involved in inflammation suggests potential benefits in treating inflammatory diseases .

Several compounds share structural similarities with 2',4'-dihydroxy-3',6'-dimethoxychalcone. Here are some notable examples:

The uniqueness of 2',4'-dihydroxy-3',6'-dimethoxychalcone lies in its specific arrangement of hydroxyl and methoxy groups, which significantly influences its biological activities compared to similar compounds.

Molecular Structure and Formula

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

2',4'-Dihydroxy-3',6'-dimethoxychalcone belongs to the chalcone family of natural products, characterized by an α,β-unsaturated ketone structure connecting two aromatic rings [1] [2]. The compound possesses the molecular formula C₁₇H₁₆O₅ with a molecular weight of 300.30 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one [1] [2] [4].

The compound is registered under multiple Chemical Abstracts Service registry numbers, including 129724-43-2 and 54299-50-2 [1] [2] [4]. In the PubChem database, it is catalogued as compound identification number 7152435 [1] [4]. Alternative chemical nomenclature includes 2-Propen-1-one, 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenyl-, (2E)- [1] [2] [4].

The structural framework consists of a substituted acetophenone moiety (ring A) connected via a three-carbon α,β-unsaturated carbonyl linker to an unsubstituted phenyl ring (ring B) [1] [2] [4]. Ring A contains hydroxyl groups at the 2' and 4' positions and methoxy groups at the 3' and 6' positions, creating a specific substitution pattern that influences the compound's chemical and biological properties [1] [2] [5].

Stereochemistry and Isomerism

The compound exhibits geometric isomerism around the C=C double bond of the α,β-unsaturated system [2] [4] [6]. The (E)-configuration is predominant, as confirmed by nuclear magnetic resonance spectroscopic analysis showing characteristic coupling constants of approximately 15 Hz between the vinyl protons [2] [4] [6] [7]. This trans arrangement represents the thermodynamically more stable configuration compared to the (Z)-isomer [8] [6] [7].

Chalcones generally undergo photoisomerization under ultraviolet irradiation, leading to equilibrium mixtures of (E) and (Z) geometric isomers [8] [6] [7]. The (E)-isomer typically demonstrates greater lipophilicity and enhanced biological activity compared to its (Z)-counterpart [8] [7]. The stereochemical configuration significantly influences the compound's molecular geometry, with the (E)-form adopting a more planar conformation that facilitates intermolecular interactions [8] [9].

Chemical Reactivity Sites

The molecular structure of 2',4'-Dihydroxy-3',6'-dimethoxychalcone contains several chemically reactive sites that contribute to its reactivity profile . The α,β-unsaturated carbonyl system serves as the primary electrophilic center, susceptible to nucleophilic addition reactions [11]. The phenolic hydroxyl groups at positions 2' and 4' represent significant reactive sites for hydrogen abstraction reactions and metal coordination [12] [11].

The methoxy substituents at positions 3' and 6' provide electron-donating effects that modulate the electronic distribution throughout the aromatic system [11]. These groups can undergo demethylation reactions under specific conditions, exposing additional hydroxyl functionalities . The carbonyl group exhibits typical ketone reactivity, including reduction to secondary alcohols and condensation reactions .

The aromatic rings display characteristic electrophilic aromatic substitution patterns, with the electron-rich ring A showing enhanced reactivity compared to the unsubstituted ring B [11]. The compound's reactivity is further influenced by intramolecular hydrogen bonding between the 2'-hydroxyl group and the carbonyl oxygen, which stabilizes the molecular conformation and affects reactivity patterns [12] [11].

Physical Properties

Molecular Weight and Density

The molecular weight of 2',4'-Dihydroxy-3',6'-dimethoxychalcone has been consistently reported as 300.30 to 300.31 g/mol across multiple sources [1] [2] [3] [13] [14]. The monoisotopic mass, representing the mass of the most abundant isotopic composition, is 300.099774 Da [2] [15]. These values align with the molecular formula C₁₇H₁₆O₅ and confirm the compound's identity.

The density of the compound has been experimentally determined as 1.3±0.1 g/cm³ [3]. This value falls within the expected range for organic compounds containing multiple oxygen-bearing functional groups. The relatively high density compared to simple hydrocarbons reflects the presence of electronegative oxygen atoms and the compound's ability to form intermolecular hydrogen bonds [3] [16].

Melting and Boiling Points

Experimental measurements have established the melting point of 2',4'-Dihydroxy-3',6'-dimethoxychalcone as 124-125°C [17]. This melting point range indicates a relatively pure crystalline material, as impurities typically broaden and depress melting point ranges [17] [18]. The melting behavior reflects the strength of intermolecular forces, including hydrogen bonding between hydroxyl groups and π-π stacking interactions between aromatic systems [18].

The boiling point has been calculated as 556.0±50.0°C at 760 mmHg [3] [19]. This elevated boiling point is characteristic of compounds containing multiple hydroxyl groups capable of extensive hydrogen bonding. The substantial difference between melting and boiling points indicates a wide liquid range, typical for organic compounds with moderate molecular weights and multiple functional groups [3] [19].

Solubility Parameters

The compound demonstrates solubility in polar organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5] [20]. This solubility profile is consistent with the presence of both polar functional groups (hydroxyl and methoxy) and nonpolar aromatic systems. The flash point has been determined as 207.3±23.6°C, indicating moderate volatility at elevated temperatures [3] [19].

Chalcones generally exhibit greater solubility in polar aprotic solvents compared to protic solvents due to their ability to form favorable solute-solvent interactions without disrupting extensive hydrogen bonding networks [16]. The hydroxyl groups contribute to solubility in moderately polar solvents, while the aromatic framework provides compatibility with less polar media [16].

Spectroscopic Characteristics

Ultraviolet-Visible Spectroscopy

Chalcones typically exhibit characteristic ultraviolet-visible absorption maxima at 280 nm and 340 nm, corresponding to π→π* transitions within the conjugated system [21] [22] [23]. The 2',4'-dihydroxy-3',6'-dimethoxychalcone demonstrates absorption in the ultraviolet region consistent with its extended conjugation [22] [23]. The bathochromic shift from simple aromatic compounds reflects the presence of the α,β-unsaturated carbonyl system that extends the conjugated π-electron system [22] [23].

The compound's absorption characteristics are influenced by the electron-donating methoxy groups and electron-withdrawing carbonyl functionality [22] [23] [24]. Solvatochromic effects may be observed when measuring spectra in different solvents, with polar solvents typically causing shifts in absorption maxima due to differential stabilization of ground and excited states [22] [24].

Infrared Spectroscopy

The infrared spectrum of 2',4'-Dihydroxy-3',6'-dimethoxychalcone displays characteristic absorption bands that confirm its structural features [25] [26]. The carbonyl stretching frequency appears around 1645 cm⁻¹, significantly lower than typical ketone absorptions due to conjugation with the α,β-unsaturated system [25] [26] [27]. This bathochromic shift reflects the reduced bond order of the carbonyl group in the conjugated system.

Hydroxyl group stretching vibrations manifest as broad absorptions in the 3300-3500 cm⁻¹ region [26] [27]. The broadening and potential splitting of these bands suggest intermolecular and intramolecular hydrogen bonding interactions. Aromatic carbon-hydrogen stretching frequencies appear in the 2900-3000 cm⁻¹ range, while methoxy carbon-hydrogen stretches contribute to absorptions in similar regions [26] [27].

Nuclear Magnetic Resonance Spectroscopy Analysis

Proton nuclear magnetic resonance spectroscopy provides detailed structural confirmation of 2',4'-Dihydroxy-3',6'-dimethoxychalcone [22] [20] [26] [28]. The vinyl protons of the α,β-unsaturated system appear as characteristic doublets in the 7.0-8.0 ppm region with coupling constants of approximately 15 Hz, confirming the (E)-stereochemistry [22] [26] [28]. The large coupling constant is diagnostic of trans geometry across the double bond.

Methoxy group protons manifest as sharp singlets in the 3.6-4.0 ppm range, with two distinct signals corresponding to the 3'- and 6'-methoxy substituents [22] [26] [28]. Hydroxyl protons appear significantly downfield at 8.9-14.4 ppm, indicating strong hydrogen bonding interactions. The extreme downfield shift of the 2'-hydroxyl proton suggests intramolecular hydrogen bonding with the carbonyl oxygen [22] [26] [28].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal around 193 ppm, characteristic of α,β-unsaturated ketones [22] [28]. Aromatic carbons appear in the 100-160 ppm region, with methoxy carbons around 55-56 ppm [22] [28]. The spectral pattern confirms the symmetrical substitution pattern and provides definitive structural assignment.

Mass Spectrometry Profile

High-resolution mass spectrometry of 2',4'-Dihydroxy-3',6'-dimethoxychalcone shows the molecular ion peak at m/z 300, consistent with the molecular formula C₁₇H₁₆O₅ [28] [29]. Fragmentation patterns typically include loss of methyl radicals (m/z 285) and sequential elimination of methoxy groups [28]. A prominent fragment at m/z 119 results from cleavage between the carbonyl group and the α-carbon, retaining the substituted phenyl ring [28].

The mass spectral fragmentation provides insights into the compound's stability and preferred cleavage sites under ionization conditions [28]. Additional fragments may arise from loss of carbon monoxide (m/z 272) and hydroxyl radicals, reflecting the various functional groups present in the molecule [28].

X-Ray Crystallography Data

While specific X-ray crystallographic data for 2',4'-Dihydroxy-3',6'-dimethoxychalcone were not found in the literature search, related dihydroxy-dimethoxychalcone compounds have been characterized crystallographically [9]. Studies on structurally similar compounds, such as 2',4'-Dihydroxy-3,4-dimethoxychalcone, reveal orthorhombic crystal systems with space group Pbca [9].

Crystallographic analysis of related chalcones demonstrates relatively planar molecular geometries with dihedral angles between aromatic rings typically ranging from 15° to 30° [9] [30]. The crystal packing is stabilized by intermolecular hydrogen bonding interactions between hydroxyl groups of adjacent molecules, creating extended networks [9]. These interactions significantly influence the compound's solid-state properties and thermal behavior.

The molecular planarity observed in chalcone crystal structures facilitates π-π stacking interactions between aromatic systems, contributing to crystal stability [9]. Intramolecular hydrogen bonding between the 2'-hydroxyl group and the carbonyl oxygen, commonly observed in 2'-hydroxychalcones, may influence the molecular conformation and crystal packing arrangements [9].

Structure-Activity Relationships

The structure-activity relationships of 2',4'-Dihydroxy-3',6'-dimethoxychalcone are fundamentally influenced by the positioning and nature of its functional group substituents [31] [32] [11] [33] [34]. The presence of hydroxyl groups at the 2' and 4' positions of ring A creates specific electronic and steric environments that modulate biological activity [31] [11] [33]. The 2'-hydroxyl group enables intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecular conformation and enhancing biological interactions [12] [11].

Research demonstrates that hydroxyl substituents are critical for antioxidant activity in chalcone derivatives [12] [11] [33]. The phenolic hydroxyl groups serve as hydrogen donors in radical scavenging reactions, with the 2'- and 4'-positions providing optimal geometries for effective antioxidant action [12] [11]. The electron-donating nature of these groups also influences the electronic distribution throughout the conjugated system, affecting interactions with biological targets [11] [33].

The methoxy substituents at positions 3' and 6' contribute to the compound's lipophilicity and membrane permeability while providing moderate electron-donating effects [31] [11] [35]. Structure-activity relationship studies indicate that methoxy groups in these positions can enhance anti-inflammatory activity compared to unsubstituted derivatives [11] [35]. The number and positioning of methoxy groups significantly influence the compound's ability to induce protective enzymes such as heme oxygenase-1 [11] [35].

The α,β-unsaturated carbonyl system represents a crucial pharmacophore for chalcone biological activity [31] [11] [34]. This electrophilic center enables covalent interactions with nucleophilic residues in proteins, contributing to the compound's cytotoxic and anti-inflammatory properties [11] [34]. The (E)-stereochemistry enhances biological activity compared to the (Z)-isomer by providing optimal spatial arrangements for target interactions [31] [32].

Plant Sources

The chemical compound 2',4'-Dihydroxy-3',6'-dimethoxychalcone occurs naturally in several plant species belonging to distinct botanical families. The confirmed presence of this chalcone derivative has been documented through rigorous phytochemical analysis and structural elucidation techniques.

Bistorta officinalis

Bistorta officinalis Delarbre, formerly known as Polygonum bistorta, represents one of the primary natural sources of 2',4'-Dihydroxy-3',6'-dimethoxychalcone [1] [2]. This perennial herbaceous plant, commonly referred to as European bistort, snakeweed, or adderwort, belongs to the family Polygonaceae [3] [4]. The compound has been confirmed through comprehensive metabolomic analysis and is documented in major chemical databases including PubChem (CID 7152435) [1] [2].

Bistorta officinalis is characterized by its vigorous, clump-forming growth pattern and densely-leaved structure. The plant features broad-ovate, boldly-veined leaves measuring 4-12 inches in length and 3-5 inches in width, with distinctive white mid-ribs and pointed tips [5]. The species produces characteristic cylindrical, terminal, bottlebrush-like flower spikes that rise 24-30 inches above the basal foliage during its late spring to mid-summer blooming period [5] [6].

Persicaria senegalensis

Persicaria senegalensis (Meisn.) Soják, synonymous with Polygonum senegalense, constitutes another significant botanical source of 2',4'-Dihydroxy-3',6'-dimethoxychalcone [1] [2]. This robust, erect perennial herb can reach heights of up to 3 meters and occasionally exhibits rooting at lower nodes [7] [8]. The species is distinguished by its oblong-lanceolate leaves measuring 8-28 centimeters in length, with long-pointed apices and petioles extending 1-5 centimeters [7] [8].

The plant exhibits morphological variability with two recognized forms: forma senegalensis, which is hairless or nearly so, and forma albotomentosa, which displays dense grey-tomentose covering [7] [8]. The flowers are arranged in multiple dense terminal racemes, presenting as pale sandy brown coloration with rose-pink, greenish, or white perianth segments measuring 3-4 millimeters in length [7] [8].

Polygonum Lapathifolium

Polygonum lapathifolium L., commonly known as pale persicaria, pale smartweed, or curlytop knotweed, serves as a confirmed source of 2',4'-Dihydroxy-3',6'-dimethoxychalcone [9] [10]. This annual herbaceous species demonstrates considerable ecological adaptability and has been extensively studied for its phytochemical composition [10] [11]. The compound isolation from this species was first reported by Ahmed et al. in 1990, establishing its presence through systematic phytochemical investigation [10].

The plant exhibits characteristic erect to ascending growth patterns, reaching heights of 50-180 centimeters [12]. The leaves are ovate to narrow-elliptic, measuring 6-21 centimeters in length and 10-45 millimeters in width, with dense glandular formations on the lower surface [12]. The species produces elongate-cylindrical spikes measuring 2.5-6 centimeters in length and 4-7 millimeters in diameter, containing densely packed and overlapping flowers [12].

Other Botanical Sources

Additional plant species have been documented as sources of 2',4'-Dihydroxy-3',6'-dimethoxychalcone or closely related structural analogs. Chloranthus spicatus, belonging to the family Chloranthaceae, represents a significant source of this compound [13] [14]. This evergreen shrub, native to southern China and Thailand, has been traditionally utilized in Chinese medicine for treating various ailments [14] [15].

The compound has also been reported from Polygonum limbatum, where it demonstrates anti-leukemia activity against CCRF-CEM and CEM/ADR5000 cell lines [10]. Furthermore, related dihydrochalcone derivatives have been isolated from Sarcandra glabra, another member of the Chloranthaceae family [17].

Geographical Distribution of Source Plants

The geographical distribution of plants containing 2',4'-Dihydroxy-3',6'-dimethoxychalcone spans diverse climatic regions and ecological zones, reflecting the widespread occurrence of this secondary metabolite across different plant lineages.

Bistorta officinalis exhibits a broad Eurasian distribution pattern, with its native range encompassing Europe, North and West Asia [18] [4]. The species is distributed throughout most of Europe, extending into the Caucasus region, Siberia, the Russian Far East, China, Japan, and Korea [18] [4]. In European contexts, the plant has been documented across multiple countries including Albania, Austria, Belgium, Bulgaria, Croatia, Czech Republic, Germany, France, Great Britain, Hungary, Italy, Poland, Romania, Slovakia, Slovenia, Spain, and Switzerland [18]. The species demonstrates particular abundance in mountainous regions and has been recorded at elevations up to 1450 meters above sea level [19].

Persicaria senegalensis displays a predominantly African distribution pattern, being widespread throughout tropical Africa, South Africa, Egypt, and Madagascar [7] [20]. The species demonstrates remarkable ecological adaptability, occurring from sea level to elevations of 1700 meters [7] [8]. The plant's distribution encompasses multiple African ecological zones, from wet tropical regions to seasonally dry areas [20].

Polygonum lapathifolium presents a cosmopolitan distribution pattern, though its exact native range remains somewhat obscure due to extensive naturalization [21]. The species is widely distributed across temperate regions of the Northern Hemisphere and has established populations in South Africa [21]. In North America, the plant occurs from Alaska to California and extends across the continent to the Atlantic Coast [22]. The species demonstrates particular abundance in disturbed habitats and agricultural areas [21].

Chloranthus spicatus exhibits a more restricted East Asian distribution, being native to southern China and Thailand [15] [23]. The species has been introduced to Japan and other regions primarily as an ornamental and medicinal plant [23] [24]. In China, the plant is distributed mainly in southern provinces and has been cultivated for centuries for its medicinal properties [15].

Ecological Significance in Plant Secondary Metabolism

The presence of 2',4'-Dihydroxy-3',6'-dimethoxychalcone in plant tissues reflects its fundamental role in plant secondary metabolism and ecological adaptation strategies. Chalcones, as precursors to flavonoids, occupy a central position in the phenylpropanoid pathway and serve multiple ecological functions [25] [26].

Stress Response and Environmental Adaptation: Chalcones function as critical components in plant stress response mechanisms, particularly under abiotic stress conditions [26] [27]. The compound contributes to reactive oxygen species (ROS) scavenging activities, protecting cellular structures from oxidative damage during environmental stress [26]. This antioxidant capacity enables plants to survive under adverse conditions including drought, temperature extremes, and nutrient limitations [26].

Plant Defense Mechanisms: The compound participates in plant defense systems through its antimicrobial properties [14] [27]. Chalcones serve as phytoalexins, which are antimicrobial compounds produced in response to pathogen attack [27]. The production of 2',4'-Dihydroxy-3',6'-dimethoxychalcone increases during biotic stress conditions, providing protection against fungal, bacterial, and viral pathogens [27].

UV Protection and Photoprotection: In leaves and other photosynthetic tissues, chalcones contribute to UV protection mechanisms [26] [27]. The compound absorbs harmful UV radiation, preventing damage to photosynthetic apparatus and DNA [26]. This photoprotective function is particularly important for plants growing in high-light environments or at elevated altitudes [26].

Allelopathic Interactions: Chalcones, including 2',4'-Dihydroxy-3',6'-dimethoxychalcone, exhibit allelopathic properties that influence plant-plant interactions [26] [28]. These compounds can inhibit seed germination and growth of neighboring plants, providing competitive advantages in dense plant communities [28].

Pollinator Attraction and Reproduction: In floral tissues, chalcones contribute to pigmentation and serve as chemical signals for pollinator attraction [25]. The compound's presence in flower tissues supports reproductive success through enhanced pollinator visitation [25].

Concentration Variations in Plant Tissues

The distribution and concentration of 2',4'-Dihydroxy-3',6'-dimethoxychalcone exhibit significant variations among different plant tissues, reflecting the compound's diverse physiological roles and metabolic functions.

Leaf Tissues: Leaves typically contain the highest concentrations of chalcones, including 2',4'-Dihydroxy-3',6'-dimethoxychalcone [29] [30]. This elevated concentration reflects the primary role of leaves in photosynthesis and plant defense. The compound concentration in leaf tissues is influenced by factors including light exposure intensity, leaf maturity, and environmental stress conditions [29] [31]. Young, actively growing leaves often exhibit higher chalcone concentrations compared to mature or senescent leaves [32].

Root Systems: Root tissues generally contain moderate concentrations of the compound, with levels varying according to soil conditions and nutrient availability [29]. The presence of chalcones in root tissues contributes to antimicrobial defense and may facilitate nutrient uptake processes [29]. Seasonal variations in root concentrations have been observed, with higher levels typically occurring during periods of active growth [29].

Stem Tissues: Stem concentrations of 2',4'-Dihydroxy-3',6'-dimethoxychalcone are generally lower than those found in leaves but may increase during periods of environmental stress [29]. The compound's presence in stem tissues supports structural integrity and provides protection against pathogen invasion [29]. Younger stem segments typically contain higher concentrations than older, woody portions [29].

Floral Tissues: Flower tissues exhibit variable concentrations of the compound, with levels influenced by developmental stage and pollination status [30]. The compound contributes to flower coloration and may serve as chemical attractants for pollinators [30]. Concentration patterns often vary among different floral organs, with petals and reproductive structures showing distinct distribution profiles [30].

Reproductive Structures: Seeds and fruits generally contain lower concentrations of the compound compared to vegetative tissues [29]. However, the presence of chalcones in reproductive structures may contribute to seed protection and dispersal mechanisms [29]. Concentration levels in seeds are influenced by maturation stage and storage conditions [29].

Bark and Protective Tissues: Bark and other protective tissues maintain moderate concentrations of the compound, with levels varying according to seasonal conditions and environmental factors [29]. The presence of chalcones in bark tissues provides protection against pathogens and herbivores [29]. Concentration variations in bark may reflect seasonal changes in plant defense requirements [29].